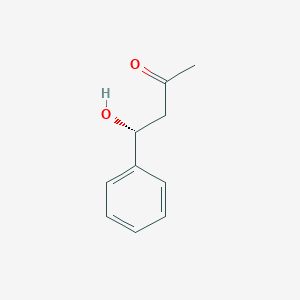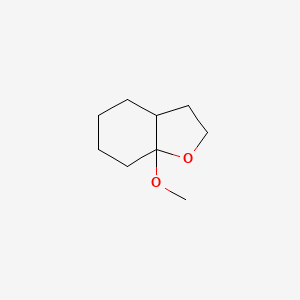![molecular formula C14H9ClN2O3 B14396339 2-[4-(Chloromethyl)phenyl]-6-nitro-1,3-benzoxazole CAS No. 88489-88-7](/img/structure/B14396339.png)
2-[4-(Chloromethyl)phenyl]-6-nitro-1,3-benzoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(Chloromethyl)phenyl]-6-nitro-1,3-benzoxazole is an organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This compound is characterized by the presence of a chloromethyl group at the 4-position of the phenyl ring and a nitro group at the 6-position of the benzoxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Chloromethyl)phenyl]-6-nitro-1,3-benzoxazole typically involves the following steps:
Nitration of 2-aminophenol: The starting material, 2-aminophenol, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 6-position.
Formation of benzoxazole ring: The nitrated product is then reacted with a suitable aldehyde or ketone under acidic conditions to form the benzoxazole ring.
Chloromethylation: The final step involves the chloromethylation of the phenyl ring at the 4-position using formaldehyde and hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but may involve optimized reaction conditions and catalysts to improve yield and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
2-[4-(Chloromethyl)phenyl]-6-nitro-1,3-benzoxazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or primary amines in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Substituted benzoxazoles with various functional groups.
Reduction: Amino derivatives of benzoxazole.
Oxidation: Oxidized products at the benzylic position or further functionalized benzoxazoles.
Aplicaciones Científicas De Investigación
2-[4-(Chloromethyl)phenyl]-6-nitro-1,3-benzoxazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-[4-(Chloromethyl)phenyl]-6-nitro-1,3-benzoxazole involves its interaction with molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The chloromethyl group can form covalent bonds with nucleophilic sites in biomolecules, potentially disrupting their function.
Comparación Con Compuestos Similares
Similar Compounds
2-[4-(Bromomethyl)phenyl]-6-nitro-1,3-benzoxazole: Similar structure but with a bromomethyl group instead of a chloromethyl group.
2-[4-(Methyl)phenyl]-6-nitro-1,3-benzoxazole: Lacks the halogen substituent, affecting its reactivity and applications.
2-[4-(Chloromethyl)phenyl]-5-nitro-1,3-benzoxazole: Nitro group positioned differently, influencing its chemical behavior.
Uniqueness
2-[4-(Chloromethyl)phenyl]-6-nitro-1,3-benzoxazole is unique due to the specific positioning of the chloromethyl and nitro groups, which confer distinct reactivity and potential applications. The presence of both electron-withdrawing and electron-donating groups in the molecule allows for diverse chemical transformations and interactions with biological targets.
Propiedades
Número CAS |
88489-88-7 |
|---|---|
Fórmula molecular |
C14H9ClN2O3 |
Peso molecular |
288.68 g/mol |
Nombre IUPAC |
2-[4-(chloromethyl)phenyl]-6-nitro-1,3-benzoxazole |
InChI |
InChI=1S/C14H9ClN2O3/c15-8-9-1-3-10(4-2-9)14-16-12-6-5-11(17(18)19)7-13(12)20-14/h1-7H,8H2 |
Clave InChI |
SCTQMSNQYOPPFB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CCl)C2=NC3=C(O2)C=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(E)-(2,2,2-Trifluoroethyl)diazenyl]propane-2-peroxol](/img/structure/B14396263.png)
![1-{4-[(E)-(4-Bromophenyl)diazenyl]phenyl}piperidine](/img/structure/B14396277.png)
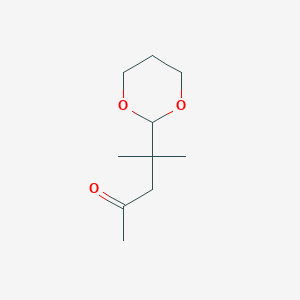
phosphane](/img/structure/B14396281.png)
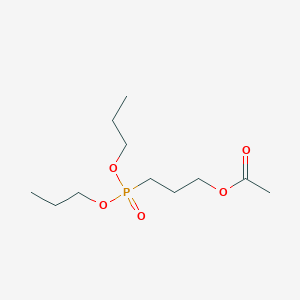

![3-[2-(2-Ethoxyethoxy)ethoxy]-1-iodoprop-1-yne](/img/structure/B14396300.png)
![2-Ethoxy-4,5,6,7,8,9-hexahydrocyclohepta[d][1,3]thiazine](/img/structure/B14396307.png)
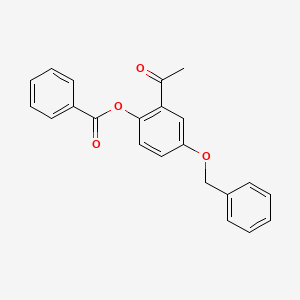
![Acetic acid, trichloro-, 2-[(trichloroacetyl)amino]-3-butenyl ester](/img/structure/B14396320.png)

